molecular formula C6H5N3S B1298100 [1,2,4]Triazolo[4,3-a]pyridine-3-thiol CAS No. 6952-68-7

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol

Cat. No. B1298100
CAS RN: 6952-68-7
M. Wt: 151.19 g/mol
InChI Key: ZQMDNIPQCWNIMG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that is part of a broader class of triazolopyridines. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The triazolopyridine core structure is known for its presence in various pharmacologically active molecules, which has prompted extensive research into their synthesis and chemical properties.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield a variety of analogues with different substituents at the 3-position . Another method reported for the synthesis of related 1,2,4-triazolo[1,5-a]pyridines is a metal-free strategy using phenyliodine bis(trifluoroacetate)-mediated intramolecular oxidative N-N bond formation, which features high yields and short reaction times . Additionally, a one-pot synthesis from thiosemicarbazides has been described, where the formation of hydrogen bonding anion receptors is critical for the reaction cascade leading to the triazolo pyridines .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine-3-thiol and its derivatives is characterized by the triazolopyridine core, which can be functionalized at various positions to yield compounds with different properties. The synthesis methods mentioned provide access to analogues with diverse substituents, which can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[4,3-a]pyridines is influenced by the presence of the triazole ring and the pyridine moiety. These structures can participate in various chemical reactions, including cycloadditions, substitutions, and redox reactions. The triazole ring can act as a ligand in coordination chemistry, while the pyridine nitrogen can be a site for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridines are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The electronic properties of these compounds, such as ionization potential and affinity, can be studied through electrochemical methods, providing insights into their reactivity and potential applications in materials science .

Scientific Research Applications

Synthesis and Structure

  • [1,2,4]Triazolopyridines have significant pharmaceutical applications due to their biological activity. Studies like those by El-Kurdi et al. (2021) focus on the efficient synthesis of such compounds, highlighting their structural characterization using various techniques like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).

Biological Activities and Applications

  • Gandikota et al. (2017) describe the wide range of biological activities of [1,2,4]Triazolopyridine derivatives, including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, herbicidal, and antioxidant properties. These derivatives also show effectiveness against various microorganisms and possess gastrointestinal and chemotherapeutic activities (Gandikota et al., 2017).

Herbicidal Activities

  • Liu et al. (2015) report the synthesis of novel [1,2,4]Triazolopyridine derivatives, exhibiting good herbicidal activity against a range of weeds. The study also includes structure-activity relationship analysis through molecular field analysis (Liu et al., 2015).

Antifungal Activity

  • The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine has been shown to exhibit antifungal activities against various fungal species, as detailed by Wang et al. (2018) (Wang et al., 2018).

Antibacterial Activity

  • Sanad et al. (2021) discuss [1,2,4]Triazolopyridine derivatives with potent inhibitory activities against bacterial strains, particularly Gram-positive bacteria (Sanad et al., 2021).

Electroluminescent Properties

  • Kang et al. (2017) explore the use of [1,2,4]-Triazolo[4,3-a]-pyridine based bipolar red host materials in red phosphorescent organic light-emitting diodes, highlighting their high triplet energy and appropriate energy levels for charge transportation (Kang et al., 2017).

Future Directions

The future directions for “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” research involve further optimization of the compound’s potency, metabolic stability, and selectivity . There is also interest in exploring the additional roles that IDO1 mediates beyond its catalytic activity . This could potentially lead to the development of new therapeutic strategies for cancer immunotherapy .

properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMDNIPQCWNIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=S)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219772
Record name (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione
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Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol

CAS RN

6952-68-7
Record name 1,2,4-Triazolo(4,3-a)pyridine-3-thiol
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Record name (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione
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Record name [1,2,4]Triazolo[4,3-a]pyridine-3-thiol
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Record name 1,2,4-TRIAZOLO(4,3-A)PYRIDINE-3-THIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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